サルビシン

概要

説明

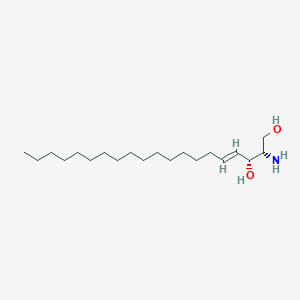

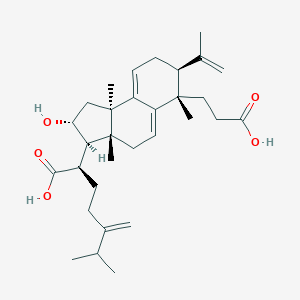

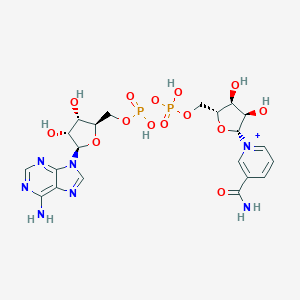

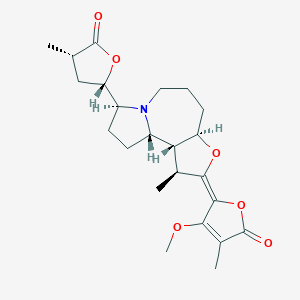

サルビシンは、中国のハーブSalvia prionitis Hance(シソ科)から単離された天然物のリード化合物を構造改変して得られた、新規のジテルペンキノン化合物です。 サルビシンは、インビトロおよびインビボの両方において、幅広いヒト腫瘍細胞に対して強力な増殖阻害活性を示すことが報告されています 。 サルビシンは特に、がん細胞における多剤耐性を克服する能力で注目されており、抗がん療法のための有望な候補となっています .

科学的研究の応用

Salvicine has a wide range of scientific research applications, including:

作用機序

サルビシンは、主にDNA代謝に不可欠な酵素であるトポイソメラーゼIIの阻害を通じてその効果を発揮します 。 サルビシンは、トポイソメラーゼIIのATPaseドメインに結合し、DNA-トポイソメラーゼII結合を促進し、DNA再結合とATP加水分解を阻害します 。 さらに、サルビシンはROSの生成を誘導し、DNA損傷とアポトーシスを引き起こすことで、その抗がん活性をさらに高めます .

6. 類似の化合物との比較

サルビシンは、その非インターカレーション結合モードと多剤耐性を克服する能力から、トポイソメラーゼII阻害剤の中でユニークです 。 類似の化合物には、以下が含まれます。

エトポシド(VP-16): DNA-トポイソメラーゼII複合体を安定化するトポイソメラーゼIIポイズンですが、多剤耐性細胞に対しては効果が低いです.

ビンクリスチン(VCR): 強力な細胞傷害活性を有する別のトポイソメラーゼII阻害剤ですが、多剤耐性細胞に対する効果は限られています.

サルビシンの独特の作用機序と多剤耐性細胞を標的とする能力は、抗がん剤としてさらに開発するための有望な候補となっています .

生化学分析

Biochemical Properties

Salvicine is a novel non-intercalative topoisomerase II (Topo II) poison . It exerts its potent anticancer activity by binding to the ATPase domain, promoting DNA-Topo II binding, and inhibiting Topo II-mediated DNA relegation and ATP hydrolysis .

Cellular Effects

Salvicine has a profound cytotoxic effect on multidrug-resistant (MDR) cells . It significantly reduced the lung metastatic foci of MDA-MB-435 orthotopic xenograft . Salvicine damages the DNA at the same time, disrupting the DNA repair route that could improve its therapeutic effectiveness and overcome DNA repair resistance .

Molecular Mechanism

Salvicine is a novel non-intercalative topoisomerase II (Topo II) poison . It binds to the ATPase domain, promoting DNA-Topo II binding and inhibiting Topo II-mediated DNA relegation and ATP hydrolysis . It also elicits the activation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (p38 MAPK) .

Temporal Effects in Laboratory Settings

Salvicine has shown potent growth inhibitory activity against a wide spectrum of human tumor cells in vitro . It also causes the breakage of two strands of DNA by promoting Topo II activity and induces the formation of reactive oxygen species (ROS), which in turn modulate DNA damage and repair .

Dosage Effects in Animal Models

Salvicine has demonstrated potent anticancer efficacy both in vitro and in vivo, as well as a broad spectrum of anti-MDR activities in animal models . It has anti-cancer efficacy in mice with S-180 sarcoma and Lewis lung cancer, as well as human lung adenocarcinoma xenografts A-549 and LAX-83 .

Metabolic Pathways

Salvicine regulates the ROS signaling pathway and the DNA damage response (DDR) in suppressing the progression of cancer cells . The mechanism of salvicine-induced ROS on Topo II and DNA-PK provides new insights into the broad range of biological functions of ROS .

Subcellular Localization

Salvicine significantly blocks the LPA-induced translocation of RhoA and RhoC from cytosol to the membrane fraction in a time- and dose-dependent manner in LPA-stimulated MDA-MB-435 cells . This was detected by both subcellular localization immunofluorescence staining and ultracentrifugal membrane protein isolation assays .

準備方法

サルビシンは、Salvia prionitis Hanceから単離された天然物のリード化合物を構造改変することで合成されます。 サルビシンの工業生産方法には、PEG化ポリシアノアクリレートナノ粒子を担体として使用して、その送達と効力を高める方法が含まれています 。 ナノ粒子は、乳化/溶媒蒸発法によって調製され、1H-NMR、13C-NMR、フーリエ変換赤外線分光法(FTIR)などの技術を使用して、その構造が確認されます .

化学反応の分析

サルビシンは、以下を含むさまざまな化学反応を受けます。

酸化: サルビシンは、活性酸素種(ROS)の生成を誘導し、ROSはサルビシンの抗がん活性において重要な役割を果たします

これらの反応で使用される一般的な試薬と条件には、ROS生成のための酸化剤と、キノン還元のための還元剤が含まれます 。 これらの反応から形成される主な生成物は、生物活性を高めたサルビシンの誘導体です .

4. 科学研究への応用

サルビシンは、以下を含む幅広い科学研究への応用があります。

類似化合物との比較

Salvicine is unique among topoisomerase II inhibitors due to its non-intercalative binding mode and ability to overcome multidrug resistance . Similar compounds include:

Etoposide (VP-16): A topoisomerase II poison that stabilizes the DNA-topoisomerase II complex but is less effective against multidrug-resistant cells.

Vincristine (VCR): Another topoisomerase II inhibitor with potent cytotoxic activity but limited efficacy against multidrug-resistant cells.

Salvicine’s distinct mechanism of action and ability to target multidrug-resistant cells make it a promising candidate for further development as an anticancer agent .

特性

IUPAC Name |

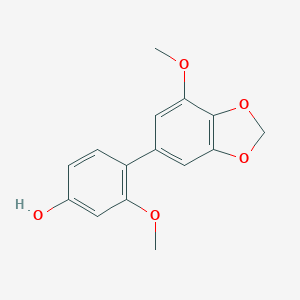

8-(3,4-dihydroxy-4-methylpentyl)-7-methyl-3-propan-2-ylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-11(2)15-10-13-7-6-12(3)14(17(13)19(23)18(15)22)8-9-16(21)20(4,5)24/h6-7,10-11,16,21,24H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIUPDOWWMGNCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438718 | |

| Record name | Salvicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240423-23-8 | |

| Record name | Salvicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240423238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salvicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALVICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72F2HK78GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。